2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide
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Description
The compound “2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceuticals due to its bioactivity . The compound also contains a 3-oxobenzo[d]isothiazole-2(3H)-yl moiety, which is a type of isothiazole . Isothiazoles are heterocyclic compounds that contain sulfur and nitrogen in a five-membered ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isothiazole ring and the attachment of the benzamide group. Isothiazoles can be produced by the oxidation of enamine-thiones .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The isothiazole ring is unsaturated and features an S-N bond . The benzamide portion of the molecule would contribute additional complexity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isothiazole and benzamide moieties. Isothiazoles are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isothiazole ring could potentially make the compound more lipophilic, which could influence its solubility and stability .Scientific Research Applications
Benzamides in Neuropharmacological Research
Benzamides, such as moclobemide and amisulpride, serve as crucial tools in neuropharmacological research due to their selective action on neurotransmitter systems. For instance, moclobemide, a benzamide derivative, is studied for its selective and reversible inhibition of monoamine oxidase type A, offering insights into neurotransmission processes related to depressive disorders (Larsen, Holm, & Mikkelsen, 1984). Similarly, amisulpride's high selectivity for dopaminergic D2 and D3 receptors aids in understanding the dopamine system's role in schizophrenia and its negative symptoms (Möller, Boyer, Fleurot, & Rein, 1997).
Benzamides in Oncological Research
In the field of oncology, benzamide derivatives like MS-275 showcase the utility of histone deacetylase (HDAC) inhibitors in investigating cancer biology and potential therapeutic avenues. MS-275's potent HDAC inhibitory activity, demonstrated in preclinical models, provides valuable insights into the epigenetic regulation of gene expression in acute leukemias, highlighting the compound's role in advancing cancer treatment research (Gojo et al., 2007).
Benzamides in Parasitological Research
Benzamide compounds, such as mebendazole, also find applications in parasitological research, offering a model for studying the efficacy of anthelmintic treatments. Research on mebendazole's effectiveness against trichuriasis in children not only enhances our understanding of anthelmintic action mechanisms but also contributes to public health efforts in combating parasitic infections (Scragg & Proctor, 1978).
Properties
IUPAC Name |
2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-10(16(22)19-13-8-4-2-6-11(13)15(18)21)20-17(23)12-7-3-5-9-14(12)26(20,24)25/h2-10H,1H3,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPBVMYXYXMMHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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